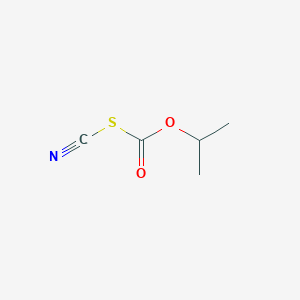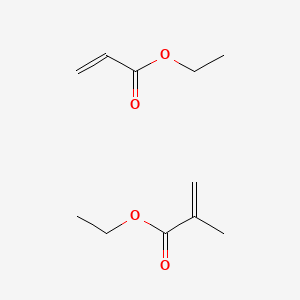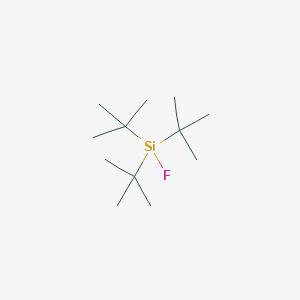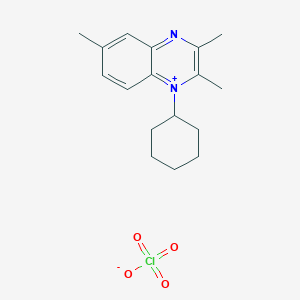
8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one is a chemical compound with a complex structure that includes a benzopyran core. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This step involves the cyclization of a suitable precursor to form the benzopyran ring.
Introduction of the Hydroxy Groups: Hydroxylation reactions are used to introduce the hydroxy groups at the desired positions on the benzopyran ring.
Attachment of the 2,3-Dihydroxy-3-methylbutyl Side Chain: This step involves the addition of the side chain through a series of reactions, such as alkylation or acylation, followed by reduction and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzopyran ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzopyran ring.
Applications De Recherche Scientifique
8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy groups and the benzopyran core play crucial roles in its activity. The compound may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites on target enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one: This compound has a methoxy group instead of a hydroxy group at the 7-position.
7-Methoxy-8-(2,3-dihydroxy-3-methylbutyl)coumarin: Another similar compound with a methoxy group at the 7-position.
Uniqueness
8-(2,3-Dihydroxy-3-methylbutyl)-7-hydroxy-2H-1-benzopyran-2-one is unique due to its specific arrangement of hydroxy groups and the benzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
Numéro CAS |
55746-64-0 |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
8-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C14H16O5/c1-14(2,18)11(16)7-9-10(15)5-3-8-4-6-12(17)19-13(8)9/h3-6,11,15-16,18H,7H2,1-2H3 |
Clé InChI |
BFYOVPHBKUQKPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)


![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)

![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)



